Sodium 5-chloro-4-methylthiophene-2-sulfinate
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Overview
Description
Sodium 5-chloro-4-methylthiophene-2-sulfinate is a sulfur-containing heterocyclic compound with the molecular formula C₅H₄ClNaO₂S₂ and a molecular weight of 218.66 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-chloro-4-methylthiophene-2-sulfinate typically involves the sulfonation of 5-chloro-4-methylthiophene. This process can be achieved through various methods, including the reaction of 5-chloro-4-methylthiophene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-4-methylthiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted thiophenes. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Sodium 5-chloro-4-methylthiophene-2-sulfinate has several scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 5-chloro-4-methylthiophene-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 5-chloro-4-methylthiophene-2-sulfinate include other sodium sulfinates, such as sodium benzenesulfinate and sodium methanesulfinate .
Uniqueness
What sets this compound apart is its unique structure, which includes a chloro and methyl group on the thiophene ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H4ClNaO2S2 |
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Molecular Weight |
218.7 g/mol |
IUPAC Name |
sodium;5-chloro-4-methylthiophene-2-sulfinate |
InChI |
InChI=1S/C5H5ClO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
JJVOBIIPADLDFB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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